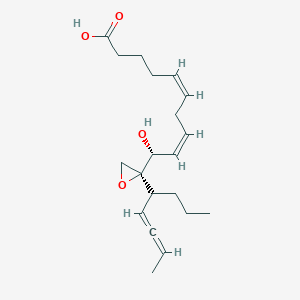
10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepoxilin B4 is a member of the hepoxilin family, which are epoxyalcohol metabolites derived from polyunsaturated fatty acids. These compounds possess both an epoxide and a hydroxyl residue. Hepoxilin B4 is specifically derived from arachidonic acid and plays a significant role in various biological processes, including inflammation and cellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hepoxilin B4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The process begins with the formation of hydroperoxy derivatives, which are then converted into hepoxilins through the action of specific enzymes . The reaction conditions often require controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of hepoxilin B4 is less common due to its instability and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have made it possible to produce hepoxilin B4 in controlled laboratory settings for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Hepoxilin B4 undergoes various chemical reactions, including:
Reduction: Reduction of the epoxide group to form dihydroxy derivatives.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hepoxilin B4 include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like lipoxygenases and cytochrome P450 for specific transformations.
Major Products Formed
The major products formed from the reactions of hepoxilin B4 include trioxilins, dihydroxy derivatives, and various substituted compounds depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hepoxilin B4 has several scientific research applications, including:
Chemistry: Used as a model compound to study epoxide and hydroxyl group reactivity.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Wirkmechanismus
Hepoxilin B4 exerts its effects primarily through the release of calcium from intracellular stores. This process is mediated by a receptor that is intracellular and G-protein coupled . The compound’s ability to translocate calcium from the endoplasmic reticulum to the mitochondria plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hepoxilin A3: Another member of the hepoxilin family, also derived from arachidonic acid, but with different epoxide and hydroxyl positions.
Leukotriene B4: A related eicosanoid with distinct biological functions, primarily involved in neutrophil chemotaxis.
Uniqueness of Hepoxilin B4
Hepoxilin B4 is unique due to its specific structure and the dual presence of epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its role in calcium signaling and inflammation sets it apart from other eicosanoids .
Eigenschaften
CAS-Nummer |
103188-12-1 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
InChI-Schlüssel |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Isomerische SMILES |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Synonyme |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















